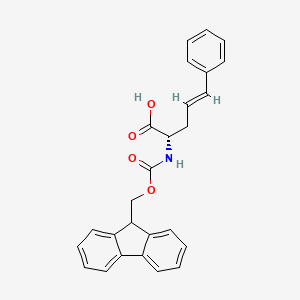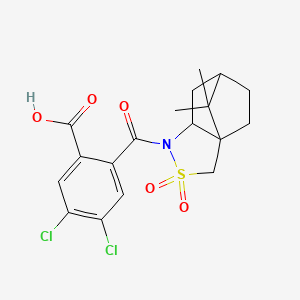
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound can be used as a protecting group for an amine in one of the key synthetic steps of kottamide E total synthesis. It can also be used as a starting material to prepare a cis-butene derivative, which is used as a polymer terminating agent in the synthesis of monotelechelic glycopolymers .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its diverse properties and making it a valuable tool in various fields of research.Chemical Reactions Analysis
Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures. Bis (methyl salicyl) carbonate (BMSC) clearly shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate involves the reaction between 4-Nitrophenol and Trimethylacetyl chloride to form 4-Nitrophenyl Trimethylacetate, followed by the reaction between 4-Nitrophenyl Trimethylacetate and Methoxycarbonyl Chloride to form ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate.", "Starting Materials": ["4-Nitrophenol", "Trimethylacetyl chloride", "Methoxycarbonyl Chloride"], "Reaction": [ "Step 1: Dissolve 4-Nitrophenol in a mixture of pyridine and dichloromethane.", "Step 2: Add Trimethylacetyl chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 3: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 4-Nitrophenyl Trimethylacetate.", "Step 6: Dissolve 4-Nitrophenyl Trimethylacetate in dichloromethane.", "Step 7: Add Methoxycarbonyl Chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 8: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 9: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 10: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate." ] } | |
Numéro CAS |
101623-83-0 |
Nom du produit |
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate |
Formule moléculaire |
C₁₃H₁₅NO₇ |
Poids moléculaire |
297.26 |
Synonymes |
2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)




![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)

